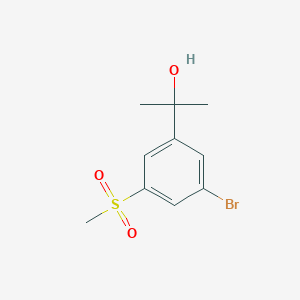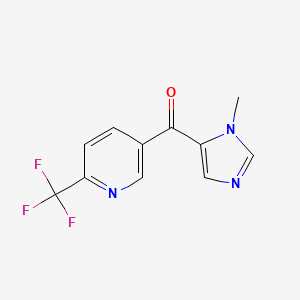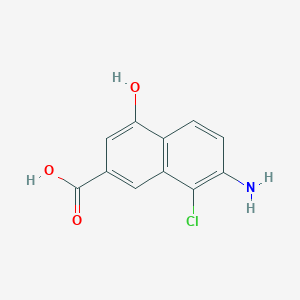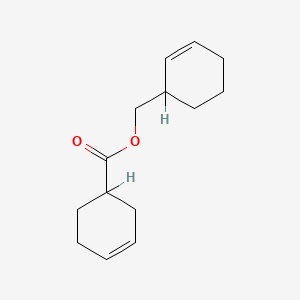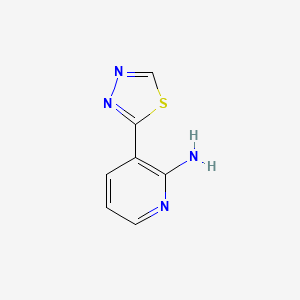
3-(1,3,4-Thiadiazol-2-yl)-2-pyridinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3,4-Thiadiazol-2-yl)-2-pyridinamine is a heterocyclic compound that features both a thiadiazole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3,4-Thiadiazol-2-yl)-2-pyridinamine typically involves the reaction of 2-aminopyridine with thiocarbohydrazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring . The reaction conditions often include the use of phosphorus oxychloride as a dehydrating agent and heating the reaction mixture to reflux .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
3-(1,3,4-Thiadiazol-2-yl)-2-pyridinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thioether.
Substitution: The amino group on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Alkylated or acylated derivatives.
科学研究应用
3-(1,3,4-Thiadiazol-2-yl)-2-pyridinamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
作用机制
The mechanism of action of 3-(1,3,4-Thiadiazol-2-yl)-2-pyridinamine involves its interaction with various molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis or interferes with DNA replication. In anticancer applications, it may inhibit specific enzymes or signaling pathways critical for cancer cell proliferation .
相似化合物的比较
Similar Compounds
1,3,4-Thiadiazole: Shares the thiadiazole ring but lacks the pyridine moiety.
2-Amino-1,3,4-thiadiazole: Similar structure but without the pyridine ring.
Indole-3-acetic acid derivatives containing 1,3,4-thiadiazole: These compounds have shown significant antibacterial activity.
Uniqueness
3-(1,3,4-Thiadiazol-2-yl)-2-pyridinamine is unique due to the presence of both the thiadiazole and pyridine rings, which confer a distinct set of chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold for drug development .
属性
分子式 |
C7H6N4S |
|---|---|
分子量 |
178.22 g/mol |
IUPAC 名称 |
3-(1,3,4-thiadiazol-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C7H6N4S/c8-6-5(2-1-3-9-6)7-11-10-4-12-7/h1-4H,(H2,8,9) |
InChI 键 |
XGONFZXHMHMPEQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)N)C2=NN=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


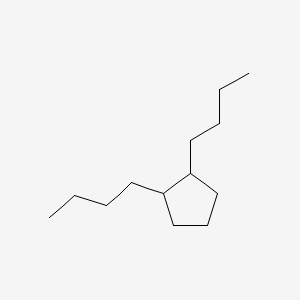
![(2-Bromophenyl)[(4-methylphenyl)sulphonyl]acetonitrile](/img/structure/B13939252.png)

![5-((Tetrahydro-2h-pyran-4-yl)methoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13939266.png)
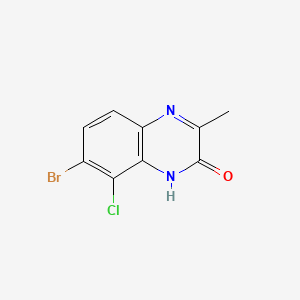
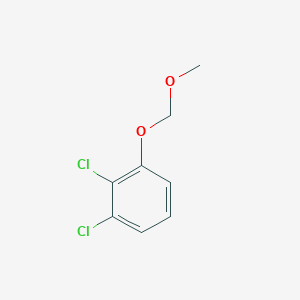
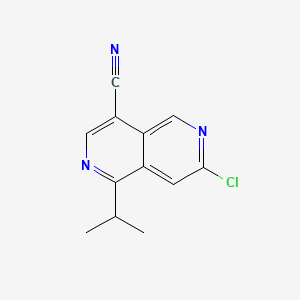
![3-Ethyl[1,1'-biphenyl]-2-ol](/img/structure/B13939286.png)
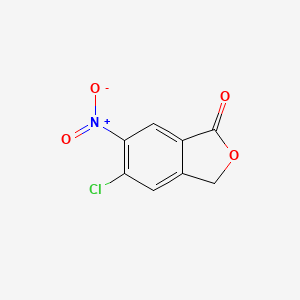
![3,6-Dimethyl-N~1~,N~4~-bis[3-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine-1,4-dicarboxamide](/img/structure/B13939313.png)
